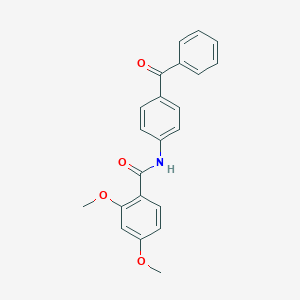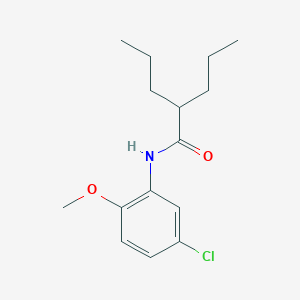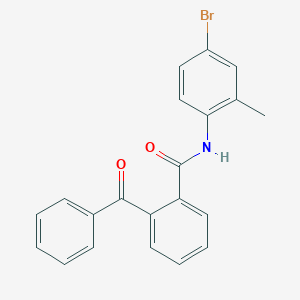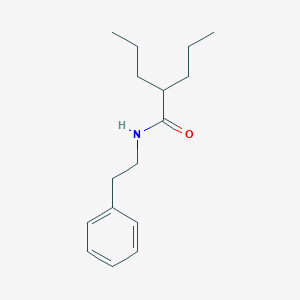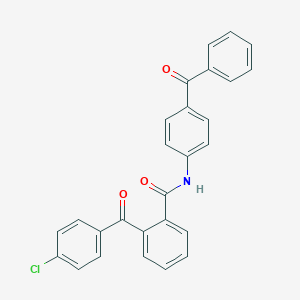
N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide, also known as BPN-14770, is a small molecule drug that has gained attention for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies for the treatment of various neurological disorders.
Wirkmechanismus
N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide is a positive allosteric modulator of the cyclic adenosine monophosphate (cAMP) signaling pathway. It binds to the regulatory subunit of protein kinase A (PKA) and enhances the activity of the enzyme. This, in turn, leads to an increase in cAMP levels, which can activate downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide has been shown to have several biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide can also increase the levels of synaptic proteins, such as synaptophysin and PSD-95, which are important for synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide is that it has shown good bioavailability and pharmacokinetic properties in preclinical studies. It can cross the blood-brain barrier and reach the brain at therapeutic concentrations. However, one of the limitations of N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on the brain.
Zukünftige Richtungen
There are several future directions for research on N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide. One area of interest is the potential therapeutic applications of N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of interest is the development of more potent and selective positive allosteric modulators of PKA, which could have even greater therapeutic potential. Additionally, more research is needed to understand the long-term effects of N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide on the brain and its potential for clinical use.
Conclusion:
N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide is a promising small molecule drug that has shown potential for the treatment of various neurological disorders. Its mechanism of action involves the modulation of the cAMP signaling pathway and the enhancement of synaptic plasticity and memory formation. Despite some limitations, N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide has good bioavailability and pharmacokinetic properties and is an area of active research for the development of new and effective therapies for neurological disorders.
Synthesemethoden
The synthesis of N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide involves a multi-step process that begins with the reaction of 4-bromobenzoyl chloride and 4-chlorobenzoyl chloride with 4-aminobenzophenone. The resulting intermediate is then reacted with benzoyl chloride to form the final product. The yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. Preclinical studies have shown that N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide has neuroprotective effects and can improve cognitive function.
Eigenschaften
Molekularformel |
C27H18ClNO3 |
|---|---|
Molekulargewicht |
439.9 g/mol |
IUPAC-Name |
N-(4-benzoylphenyl)-2-(4-chlorobenzoyl)benzamide |
InChI |
InChI=1S/C27H18ClNO3/c28-21-14-10-20(11-15-21)26(31)23-8-4-5-9-24(23)27(32)29-22-16-12-19(13-17-22)25(30)18-6-2-1-3-7-18/h1-17H,(H,29,32) |
InChI-Schlüssel |
NACGRGAEKNTIJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





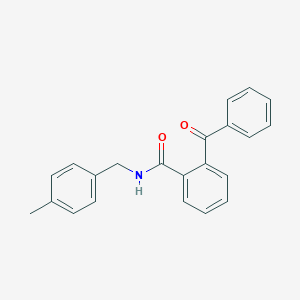
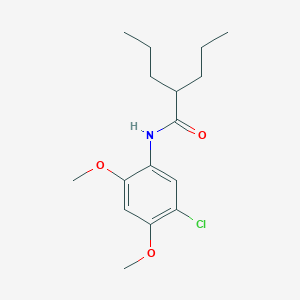
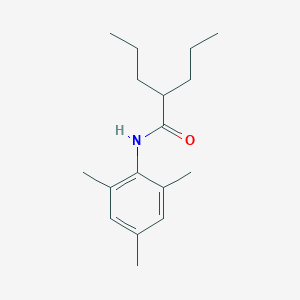
![Methyl 2-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290325.png)
![2-(Diethylamino)ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290327.png)
